molecular formula C24H16F6N2O2 B13953574 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene

2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene

Cat. No.: B13953574
M. Wt: 478.4 g/mol
InChI Key: HMGBSBPSQDGYEI-UHFFFAOYSA-N
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Description

2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene is a fluorinated aromatic compound known for its unique chemical properties. It is characterized by the presence of two amino groups and two trifluoromethylphenoxy groups attached to a naphthalene core. This compound is of significant interest in the field of polymer chemistry due to its potential to enhance the solubility, thermal stability, and optical properties of polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene typically involves the reaction of 2,7-dihydroxynaphthalene with 4-amino-2-trifluoromethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy derivatives. These products can be further utilized in various applications, including the synthesis of advanced polymers and materials .

Mechanism of Action

The mechanism of action of 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino groups can form hydrogen bonds with biological targets, influencing their activity. The compound’s unique structure also allows it to interact with specific enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical and physical properties. Its ability to enhance the solubility and thermal stability of polymers makes it a valuable compound in the development of advanced materials .

Properties

Molecular Formula

C24H16F6N2O2

Molecular Weight

478.4 g/mol

IUPAC Name

4-[7-[4-amino-2-(trifluoromethyl)phenoxy]naphthalen-2-yl]oxy-3-(trifluoromethyl)aniline

InChI

InChI=1S/C24H16F6N2O2/c25-23(26,27)19-11-15(31)3-7-21(19)33-17-5-1-13-2-6-18(10-14(13)9-17)34-22-8-4-16(32)12-20(22)24(28,29)30/h1-12H,31-32H2

InChI Key

HMGBSBPSQDGYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F

Origin of Product

United States

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